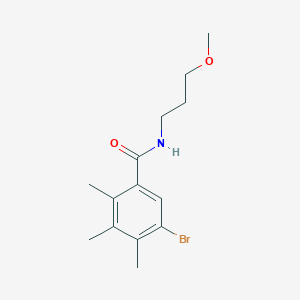![molecular formula C12H15ClN2O3 B4676309 N'-[(4-chlorophenoxy)acetyl]-2-methylpropanohydrazide](/img/structure/B4676309.png)
N'-[(4-chlorophenoxy)acetyl]-2-methylpropanohydrazide
Vue d'ensemble
Description
N'-[(4-chlorophenoxy)acetyl]-2-methylpropanohydrazide, commonly known as clofibric acid hydrazide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have a mechanism of action that makes it useful in several scientific studies. In
Mécanisme D'action
The mechanism of action of clofibric acid hydrazide is not fully understood. However, it has been found to inhibit the activity of acyl-CoA synthetase, which is an enzyme involved in the metabolism of fatty acids. This inhibition leads to a decrease in the uptake and utilization of fatty acids by cells, which can have significant physiological effects.
Biochemical and Physiological Effects
Clofibric acid hydrazide has been found to have several biochemical and physiological effects. It has been shown to decrease the level of triglycerides and cholesterol in the blood, which can help prevent the development of cardiovascular diseases. It has also been found to increase the metabolism of glucose and improve insulin sensitivity, which can be beneficial for individuals with diabetes. Additionally, clofibric acid hydrazide has been shown to have anti-inflammatory and antioxidant properties, which can help prevent the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Clofibric acid hydrazide has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit the activity of acyl-CoA synthetase, which can be useful in studies related to lipid metabolism. Additionally, clofibric acid hydrazide is a stable compound that can be easily synthesized and purified. However, one of the limitations of clofibric acid hydrazide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of clofibric acid hydrazide in scientific research. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of clofibric acid hydrazide and its potential effects on lipid metabolism. Further research is also needed to investigate the potential toxicity of clofibric acid hydrazide and its effects on human health.
Applications De Recherche Scientifique
Clofibric acid hydrazide has been found to have several scientific research applications. It has been used as a standard reference material for the determination of clofibric acid in biological and environmental samples. It has also been used as a reagent in the synthesis of various organic compounds. Additionally, clofibric acid hydrazide has been used as a model compound in the investigation of the metabolism of clofibric acid in humans and animals.
Propriétés
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-2-methylpropanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8(2)12(17)15-14-11(16)7-18-10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZMYIFDZWUSFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC(=O)COC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-chlorophenoxy)acetyl]-2-methylpropanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4676226.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4676227.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4676234.png)

![4-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B4676258.png)
![2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4676262.png)
![2-fluoro-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4676278.png)

amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4676291.png)
![N-[4-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4676315.png)

![methyl 2-({[4-(2-methylbenzyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4676326.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4676332.png)
